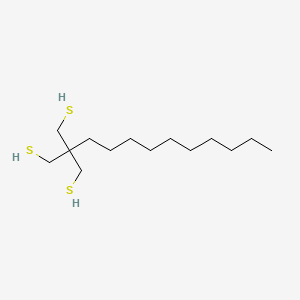
1,1,1-Tris(mercaptomethyl)undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Tris(mercaptomethyl)undecane: is a tridentate chelating alkanethiol, which means it has three thiol groups (-SH) attached to a central carbon atom. This compound is known for its ability to form self-assembled monolayers on metal surfaces, particularly gold, making it valuable in surface chemistry and colloid science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Tris(mercaptomethyl)undecane can be synthesized starting from the corresponding tris(hydroxymethyl) compound. The hydroxyl groups are converted to thiol groups through a series of reactions involving thiolation agents .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves standard organic synthesis techniques, including protection and deprotection steps to ensure the selective formation of the thiol groups .
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Tris(mercaptomethyl)undecane primarily undergoes reactions typical of thiols, such as oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents like hydrogen peroxide or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: Thiols can participate in nucleophilic substitution reactions, often under basic conditions.
Major Products:
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted thiol derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Tris(mercaptomethyl)undecane is used extensively in scientific research due to its unique properties:
Surface Chemistry: It is used to create self-assembled monolayers on metal surfaces, which are essential in studying surface interactions and modifications.
Nanotechnology: The compound is used to stabilize gold nanoparticles, preventing their aggregation and enhancing their stability in various solvents.
Biological Applications: It can be used in the development of biosensors and other diagnostic tools due to its ability to form stable monolayers on metal surfaces.
Mechanism of Action
The primary mechanism by which 1,1,1-Tris(mercaptomethyl)undecane exerts its effects is through the formation of strong bonds between its thiol groups and metal surfaces. This tridentate chelation enhances the stability of the resulting monolayers or nanoparticles. The multidentate chelate effect is a significant factor in its ability to stabilize large gold nanoparticles .
Comparison with Similar Compounds
- 1,1,1-Tris(mercaptomethyl)pentadecane
- 2-tetradecylpropane-1,3-dithiol
- 2-methyl-2-tetradecylpropane-1,3-dithiol
Comparison: 1,1,1-Tris(mercaptomethyl)undecane is unique due to its specific chain length and the presence of three thiol groups, which provide a balance between hydrophobic and hydrophilic properties. This makes it particularly effective in forming stable self-assembled monolayers and stabilizing nanoparticles compared to other similar compounds .
Properties
Molecular Formula |
C14H30S3 |
|---|---|
Molecular Weight |
294.6 g/mol |
IUPAC Name |
2-decyl-2-(sulfanylmethyl)propane-1,3-dithiol |
InChI |
InChI=1S/C14H30S3/c1-2-3-4-5-6-7-8-9-10-14(11-15,12-16)13-17/h15-17H,2-13H2,1H3 |
InChI Key |
ZRYRWJITMFWSDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CS)(CS)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


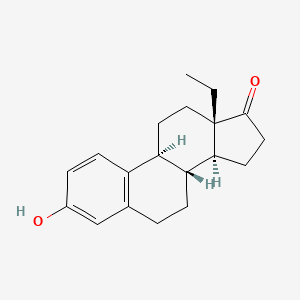
![2,2-dimethylpropanoyloxymethyl (6S,7S)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-3-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;hydrochloride](/img/structure/B13411176.png)
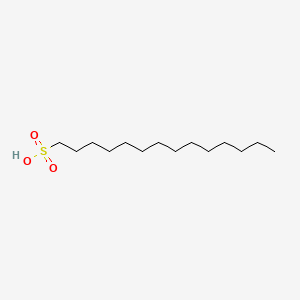
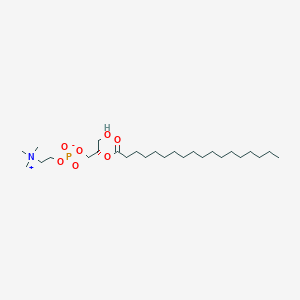
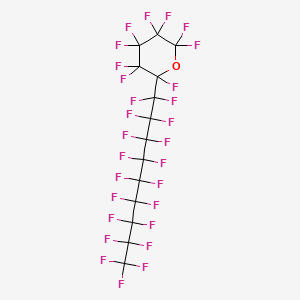
![N-{5-[Methoxy(phenyl)acetyl]octahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B13411185.png)
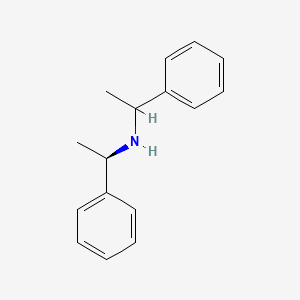
![2-Hydroxy-6-[2-hydroxy-6-(hydroxymethyl)-4-methyl-phenoxy]-3-(3-methylbut-2-enyl)benzoic acid](/img/structure/B13411193.png)
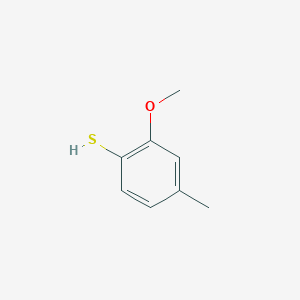
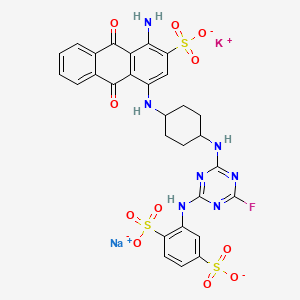
![[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate](/img/structure/B13411223.png)
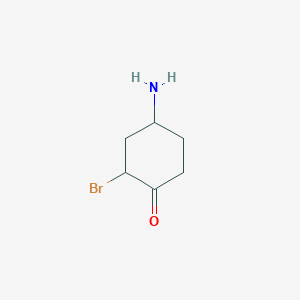
![2,5-Difluoro-4-[(4,5,5-trimethyl-2-phenyl-1,3,2-dioxaborolan-4-yl)methyl]benzaldehyde](/img/structure/B13411233.png)
![Bromomethane;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate](/img/structure/B13411238.png)
